Butylboronic acid is classified as an organoboron compound, specifically a boronic acid. It is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with diols and its role in various coupling reactions. The compound can be derived from the reaction of butyl groups with boron-containing reagents, making it an essential building block in synthetic organic chemistry.
The synthesis of butylboronic acid can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing butylboronic acid in laboratory settings.
The molecular structure of butylboronic acid features a central boron atom bonded to three substituents: one hydroxyl group (-OH) and two butyl groups. The general formula can be represented as .
Butylboronic acid participates in various chemical reactions that leverage its unique properties:
These reactions demonstrate the utility of butylboronic acid as a versatile reagent in organic synthesis.
The mechanism of action for butylboronic acid primarily revolves around its ability to form reversible complexes with diols through coordination with the boron atom. This property is exploited in various applications:
Butylboronic acid exhibits several distinctive physical and chemical properties:
These properties make butylboronic acid suitable for various applications in both laboratory and industrial settings.
Butylboronic acid finds extensive use across multiple scientific fields:
Iridium-catalyzed direct C–H borylation represents a powerful strategy for regioselective functionalization of inert C–H bonds, enabling efficient access to butylboronic acid derivatives. This method utilizes iridium complexes (e.g., [Ir(OMe)cod]₂) with bipyridine ligands (dtbpy) to activate C–H bonds in hydrocarbons. The reaction proceeds under mild conditions and exhibits exceptional regioselectivity governed primarily by steric factors, contrasting with the electronic control observed in classical electrophilic substitutions. For example, pyrene undergoes borylation exclusively at the 2-position using this catalytic system, whereas traditional electrophilic halogenation targets the 1-position—demonstrating complementary selectivity essential for complex molecular architectures [2].
The borylation of aliphatic systems employs stoichiometric organometallic reagents. A representative synthesis involves the addition of n-butylmagnesium bromide (1.95M in ether) to trimethylborate in anhydrous ether at –75°C under nitrogen atmosphere. After hydrolysis with 10% HCl, recrystallization from hot water yields butylboronic acid (74.88%) with characteristic purity (m.p. 94–96°C, lit. 95–97°C) [1]. This method’s scalability is proven by 1-L scale preparations.
Table 1: Iridium-Catalyzed Borylation of Selected Substrates
Substrate | Catalyst System | Product Regioselectivity | Yield (%) |
---|---|---|---|
Pyrene | [Ir(OMe)cod]₂ / dtbpy | 2-Borylated | 85 |
Tetracene | [Ir(OMe)cod]₂ / dtbpy | 2,8- and 2,9-Diborylated | 78 (1:1 ratio) |
Corannulene | [Ir(OMe)cod]₂ / dtbpy + t-BuOK | 1,3,5,7,9-Pentaborylated | 92 |
Azulene | [Ir(OMe)cod]₂ / dtbpy | 2-Borylated (major) | 70 |
Butylboronic acid derivatives serve as pivotal nucleophiles in Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with diverse electrophiles under catalytic conditions. The reaction requires base activation (e.g., Na₂CO₃) to generate the boronate anion, which undergoes transmetalation with palladium complexes. Oxime-derived palladacycles enable efficient coupling of butylboronic acid with aryl chlorides/bromides in aqueous environments (refluxing water or aqueous methanol), eliminating the need for inert atmospheres. This phosphine-free system achieves TONs >6400 for deactivated aryl bromides, highlighting industrial applicability [3].
Copper(I)-catalyzed couplings expand the electrophile scope to include C(sp³)–O and C(sp³)–N bonds. Using CuBr with 2,2′-bipyridine ligands, butylboronic acid couples with N,O-acetals or N,N-aminals at room temperature under aerobic conditions. This method delivers α-aryl glycine derivatives (e.g., methyl 2-(phenylamino)acetate) in 76% yield and diarylmethylamines in 82% yield—key intermediates for bioactive molecules [5].
Table 2: Cross-Coupling Performance with Butylboronic Acid
Electrophile | Catalyst System | Reaction Conditions | Product | Yield (%) |
---|---|---|---|---|
Aryl Bromide | Pd-oxime palladacycle | H₂O, reflux, air | Biaryl | 85–94 |
Aryl Chloride | Pd-oxime palladacycle | H₂O/MeOH, rt, air | Biaryl | 78–89 |
N,O-Acetal | CuBr / 2,2′-bipyridine | DCE, rt, air | α-Aryl glycine derivative | 76 |
N,N-Aminal | CuBr / 1,10-phenanthroline | DCE, rt, air | Diarylmethylamine | 82 |
Rhodium catalysis enables asymmetric addition of butylboronic acid to electrophilic heterocycles. With Rh(COD)₂BF₄ and chiral ligands like (R,R)-QuinoxP, quinoxalinium salts undergo dearomatization to yield enantioenriched dihydroquinoxalines. Optimization revealed 6 mol% catalyst loading in dioxane/H₂O (10:1) at 80°C as ideal, affording products in 80% yield and 94% ee. The reaction tolerates electron-rich, electron-neutral, and halogenated arylboronic acids, though sterically hindered *ortho-substituted variants give moderate yields (e.g., o-fluorophenyl-DHQ: 48% yield, 78% ee) [9].
Copper promotes C(sp³)–O bond activation in benzylic systems. Allylic ethers undergo coupling with butylboronic acid using Pd/Cu dual catalysis, while benzyl pivalates react under Ni catalysis. These methods circumvent traditional harsh conditions, enabling C–C bond formation at sterically congested sites [5].
Chiral boronate intermediates facilitate stereocontrolled synthesis of complex molecules. Rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts generates dihydroquinoxalines with >90% ee, which serve as precursors to tetrahydroquinoxalines (THQs)—core structures in CETP and BET inhibitors. Reduction of the C=N bond with NaCNBH₃ proceeds without ee erosion, yielding enantioenriched THQs [9].
(α-Haloalkyl)boronic esters exhibit exceptional diastereoselectivity (dr >100:1), enabling sequential stereocenter installation. This approach underpins the synthesis of serine protease inhibitors, exemplified by the clinical agent bortezomib. The method accommodates functionalized substrates through boronic ester homologation, leveraging chiral auxiliaries to control absolute stereochemistry [10].
Table 3: Asymmetric Transformations via Boronate Intermediates
Substrate | Catalyst/Ligand | Product | ee (%) | Application |
---|---|---|---|---|
Quinoxalinium salt | Rh/(R,R)-QuinoxP* | Dihydroquinoxaline | 94 | Tetrahydroquinoxaline synthesis |
(α-Bromoethyl)boronate | Chiral diol controller | Homologated boronate | >99 | Serine protease inhibitors |
Pyridinium salt | Rh/(S)-Binap | Dihydropyridine | 88 | Piperidine alkaloids |
Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: